![molecular formula C9H12N2O2 B064104 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 168074-99-5](/img/structure/B64104.png)
6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a heterocyclic compound that contains a pyrazine ring and a pyrrole ring. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for research in various fields.
作用机制
6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to the formation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has been found to selectively damage dopaminergic neurons in the substantia nigra region of the brain, leading to a loss of dopamine production. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has also been found to affect other neurotransmitter systems, including the noradrenergic and serotonergic systems.
实验室实验的优点和局限性
6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has several advantages as a research tool. It is a selective neurotoxin that can be used to selectively damage dopaminergic neurons in the brain. It is also relatively easy to synthesize and has a long shelf life. However, 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has several limitations as well. It is highly toxic and must be handled with care. It also has a narrow therapeutic window, meaning that small changes in dosage can have significant effects on the results of experiments.
未来方向
There are several future directions for research involving 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione. One area of interest is the development of new treatments for Parkinson's disease. 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has been used to model the disease in animal models, and new therapies can be tested using these models. Another area of interest is the role of dopamine in addiction and reward pathways in the brain. 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be used to study the effects of dopamine depletion on these pathways. Finally, 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be used to study the effects of oxidative stress on neuronal function and survival.
合成方法
6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be synthesized using a variety of methods. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with acetic anhydride and para-toluenesulfonic acid. Another method involves the reaction of 1,2-diaminobenzene with ethyl acetoacetate and acetic anhydride. Both methods result in the formation of 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione as a yellow crystalline solid.
科学研究应用
6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has been used extensively in scientific research due to its ability to selectively damage dopaminergic neurons in the brain. This property has made it a valuable tool for studying Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has also been used to study the role of dopamine in addiction and reward pathways in the brain.
属性
CAS 编号 |
168074-99-5 |
|---|---|
产品名称 |
6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione |
分子式 |
C9H12N2O2 |
分子量 |
180.2 g/mol |
IUPAC 名称 |
6-methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-4-7-8(12)10-6(2)9(13)11(5)7/h5,7H,2-4H2,1H3,(H,10,12) |
InChI 键 |
QLUNVMTZHYVHPM-UHFFFAOYSA-N |
SMILES |
CC1CCC2N1C(=O)C(=C)NC2=O |
规范 SMILES |
CC1CCC2N1C(=O)C(=C)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)

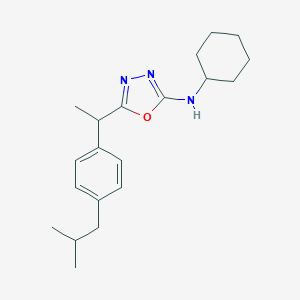
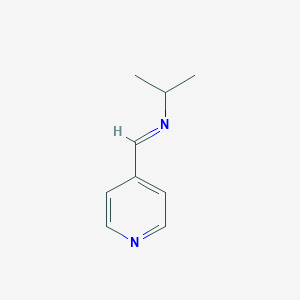
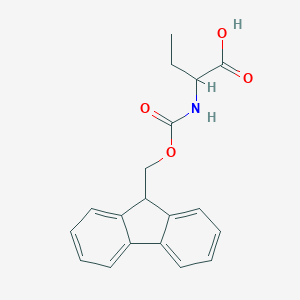

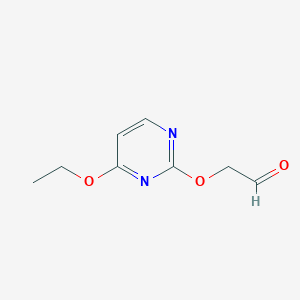
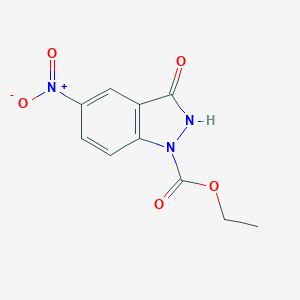
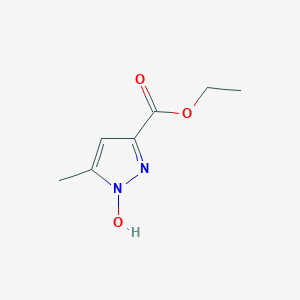
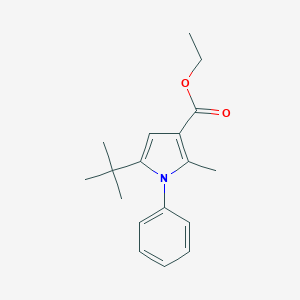
![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)

![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
